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molecular formula C9H8N2O B041705 5-Aminoquinolin-2(1H)-one CAS No. 61317-32-6

5-Aminoquinolin-2(1H)-one

Cat. No. B041705
M. Wt: 160.17 g/mol
InChI Key: DANDEJPAZFBPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329753B2

Procedure details

1.45 g (8.3 mmol) of 5-amino-2-methoxyquinoline is refluxed in 29 ml of 6N HCl for 4.5 hours. It is allowed to cool to room temperature, diluted with water, made basic with NaHCO3, extracted with ethyl acetate, the combined organic extracts are dried (Na2SO4) and concentrated by evaporation. Purification of the residue by chromatography on silica gel with hexane-ethyl acetate yields 670 mg of a yellow solid.
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([O:12]C)=[N:7]2.C([O-])(O)=O.[Na+]>Cl.O>[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:12])[NH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
NC1=C2C=CC(=NC2=CC=C1)OC
Name
Quantity
29 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
Purification of the residue by chromatography on silica gel with hexane-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=CC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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